5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine
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Overview
Description
5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine is a compound that belongs to the class of heterocyclic amines It features a piperidine ring substituted with an ethyl group and a pyridine ring substituted with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Substitution with Ethyl Group:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution with Dimethylamine Group: The dimethylamine group can be introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as dimethylamine and ethyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a ligand for various receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound is used in studies investigating the interactions of heterocyclic amines with biological systems.
Industrial Applications: It may be used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and lobeline share the piperidine ring structure and exhibit similar pharmacological properties.
Pyridine Derivatives: Compounds like nicotine and pyridoxine contain the pyridine ring and are used in various biological and medicinal applications.
Uniqueness
5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperidine and pyridine rings, along with the ethyl and dimethylamine substituents, makes this compound a valuable scaffold for the development of new molecules with potential therapeutic applications.
Properties
Molecular Formula |
C14H23N3 |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-4-17-10-6-5-7-13(17)12-8-9-14(15-11-12)16(2)3/h8-9,11,13H,4-7,10H2,1-3H3 |
InChI Key |
YYJCBNXCGCXOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C=C2)N(C)C |
Origin of Product |
United States |
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